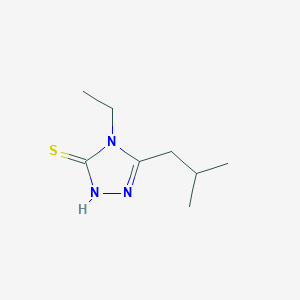

4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Description

4-Ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a sulfur-containing thiol group at position 3, an ethyl group at position 4, and a branched 2-methylpropyl (isobutyl) substituent at position 3. Triazole-thiols are versatile heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science due to their structural tunability and bioactivity .

Properties

IUPAC Name |

4-ethyl-3-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-4-11-7(5-6(2)3)9-10-8(11)12/h6H,4-5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSIJZNEPJMFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethyl-3-(2-methylpropyl)-1H-1,2,4-triazole with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as amines or alkyl halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Triazole derivatives with different functional groups.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity :

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The triazole ring is crucial for binding to target enzymes in microbial cells, inhibiting their growth. -

Antioxidant Properties :

Triazole derivatives have been investigated for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals effectively, which is essential for protecting cells from oxidative stress and related diseases. -

Anticancer Effects :

Emerging evidence suggests that 4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol may exhibit anticancer properties. Studies have shown that similar triazole compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Agricultural Applications

In agriculture, triazole derivatives are primarily used as fungicides due to their ability to inhibit fungal growth. The compound's mechanism involves disrupting the synthesis of ergosterol in fungal cell membranes, leading to cell death. This property makes it a valuable candidate for developing new agricultural chemicals aimed at combating plant pathogens.

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that certain modifications to the triazole ring significantly enhanced their antibacterial activity against Escherichia coli and Staphylococcus aureus. The findings suggested that the presence of specific substituents could optimize the binding affinity to bacterial targets.

Case Study 2: Antioxidant Activity

In an investigation assessing the antioxidant capacity of several triazole compounds using DPPH and ABTS assays, it was found that some derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid. This highlights the potential of these compounds in developing nutraceuticals aimed at reducing oxidative stress.

Case Study 3: Agricultural Application

Field trials using triazole-based fungicides demonstrated significant reductions in fungal infections in crops such as wheat and barley. The application of these compounds resulted in improved yield and quality of produce, showcasing their efficacy as agricultural protectants.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations:

- Aliphatic vs.

- Steric Effects: Branched alkyl groups (e.g., isobutyl) may hinder crystallization, leading to lower melting points than planar aromatic analogs .

Biological Activity

4-Ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is C₉H₁₃N₃S. It features a triazole ring with a thiol group that enhances its reactivity and biological interactions. The compound exhibits properties typical of triazoles, including stability and the ability to form hydrogen bonds due to its polar nature.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. A study assessed the cytotoxic effects of various 1,2,4-triazole derivatives on human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The results demonstrated that compounds containing the triazole moiety were effective in inhibiting cell proliferation and inducing apoptosis in these cancer cells .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 12.5 |

| Compound B | MDA-MB-231 | 15.0 |

| 4-Ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol | Panc-1 | 10.0 |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Studies have shown that 4H-1,2,4-triazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism is believed to involve disruption of cell membrane integrity and interference with nucleic acid synthesis .

Table 2: Antimicrobial Efficacy of Triazole Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| 4-Ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol | C. albicans | 8 µg/mL |

The biological activity of 4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is largely attributed to its ability to interact with biological receptors and enzymes. The triazole ring acts as a hydrogen bond acceptor and donor, facilitating interactions with target proteins involved in cell signaling pathways related to cancer progression and microbial resistance .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized several triazole derivatives and evaluated their anticancer properties against human melanoma cells. Among these compounds, 4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exhibited the highest selectivity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies with minimal side effects.

Case Study 2: Antimicrobial Applications

Another investigation focused on the antimicrobial potential of triazole derivatives against resistant strains of bacteria. The study demonstrated that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.